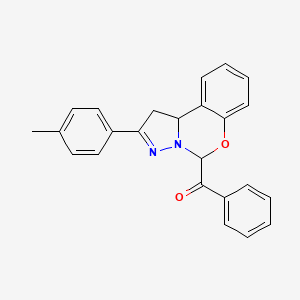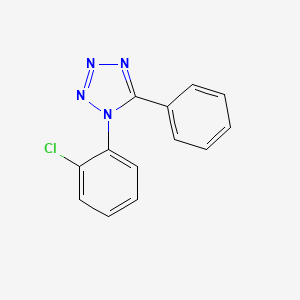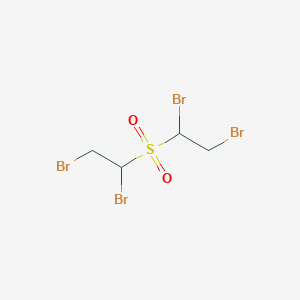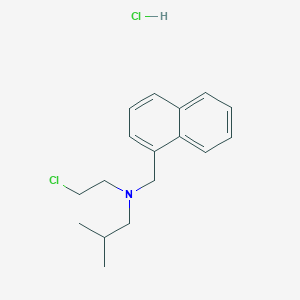![molecular formula C11H15NO B12001422 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol CAS No. 5482-06-4](/img/structure/B12001422.png)
2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, catalysis, and biological applications due to their ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-methylpropylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-hydroxybenzaldehyde+1-methylpropylamine→2-((E)-[(E)-1-methylpropyl]iminomethyl)phenol+H2O
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction rate and yield. The use of catalysts such as acidic or basic resins can also be employed to facilitate the condensation process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations, including oxidation and reduction reactions.
Biology
The compound exhibits biological activity and is investigated for its potential as an antimicrobial and antifungal agent. Its ability to form stable complexes with metal ions enhances its biological efficacy.
Medicine
In medicinal chemistry, Schiff bases like this compound are explored for their potential therapeutic applications, including as anticancer and antiviral agents.
Industry
Industrially, the compound is used in the development of sensors and as a precursor for the synthesis of advanced materials with specific properties, such as fluorescence and photochromism.
作用機序
The biological activity of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is primarily attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. The imine group can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and other cellular functions.
類似化合物との比較
Similar Compounds
- 2-((E)-{[(E)-1-ethylpropyl]imino}methyl)phenol
- 2-((E)-{[(E)-1-methylbutyl]imino}methyl)phenol
- 2-((E)-{[(E)-1-methylpropyl]imino}methyl)aniline
Uniqueness
Compared to similar Schiff bases, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol exhibits unique properties due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and stable metal complexes. This makes it particularly effective in applications requiring strong coordination with metal ions.
特性
CAS番号 |
5482-06-4 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
2-(butan-2-yliminomethyl)phenol |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-9,13H,3H2,1-2H3 |
InChIキー |
CNLBASWVRWLFCV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N=CC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)


